molecular formula C7H8N2OS B043109 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one CAS No. 113030-24-3

2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one

Cat. No. B043109
M. Wt: 168.22 g/mol
InChI Key: WIYDBHSVURZSJV-UHFFFAOYSA-N
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Patent
US06770761B2

Procedure details

21.9 g of the dimethoxy compound from example 2 was suspended in 205 ml of water and heated to 45° C. for dissolution. Then 7.3 ml of concentrated HCl was added and the solution was stirred at 60° C. for 30 minutes. Reaction mixture was cooled to ambient temperature and neutralised with 40% aqueous NaOH. Precipitated solid was filtered off, washed with water and dried to yield 10.9 g of the title product. For analytical purposes, the sample of the product was recrystalized from hot isopropanol.
Name
dimethoxy
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
205 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[S:4][C:5]2[CH2:11][C:10](OC)([O:12]C)[CH2:9][CH2:8][C:6]=2[N:7]=1.Cl.[OH-].[Na+]>O>[NH2:2][C:3]1[S:4][C:5]2[CH2:11][C:10](=[O:12])[CH2:9][CH2:8][C:6]=2[N:7]=1 |f:0.1,3.4|

Inputs

Step One
Name
dimethoxy
Quantity
21.9 g
Type
reactant
Smiles
Br.NC=1SC2=C(N1)CCC(C2)(OC)OC
Step Two
Name
Quantity
7.3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
205 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
Precipitated solid
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC=1SC2=C(N1)CCC(C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.